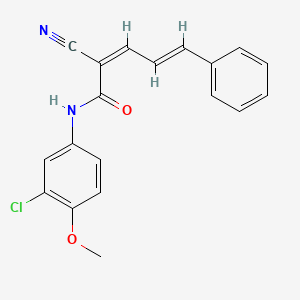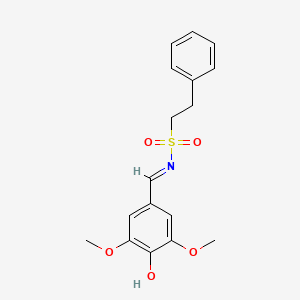
(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide is an organic compound characterized by the presence of a benzylidene group attached to a sulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-phenylethanesulfonamide. This reaction is often carried out under basic conditions to facilitate the formation of the imine (Schiff base) linkage. A common procedure includes:
Reactants: 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-phenylethanesulfonamide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete condensation.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted benzylidene derivatives.
科学研究应用
Chemistry
In chemistry, (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. Additionally, the benzylidene moiety can interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
- N-(4-hydroxybenzylidene)-2-phenylethanesulfonamide
- N-(3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide
- N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide
Uniqueness
(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene ring, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
属性
IUPAC Name |
(NE)-N-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-15-10-14(11-16(23-2)17(15)19)12-18-24(20,21)9-8-13-6-4-3-5-7-13/h3-7,10-12,19H,8-9H2,1-2H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXNTQRDPXUZBG-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/S(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)
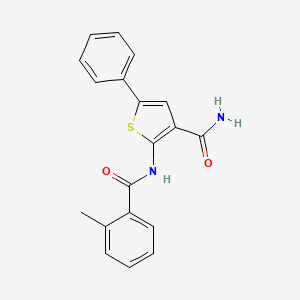
![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2756563.png)
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2756567.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)
![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)
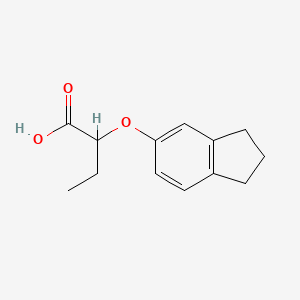
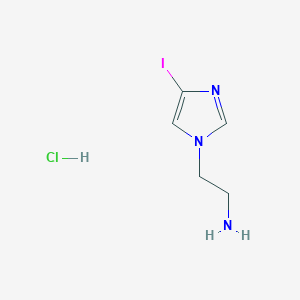
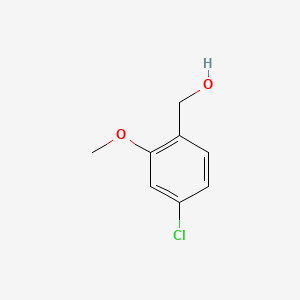
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)
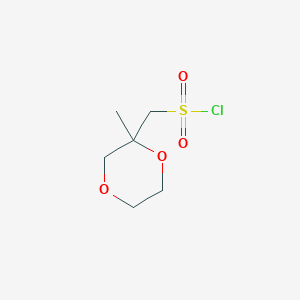
![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)
![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)
